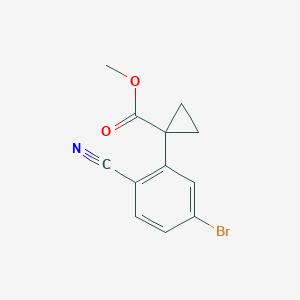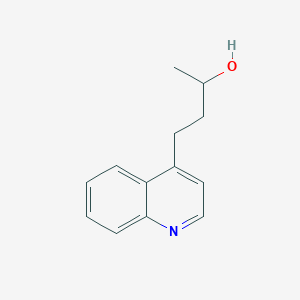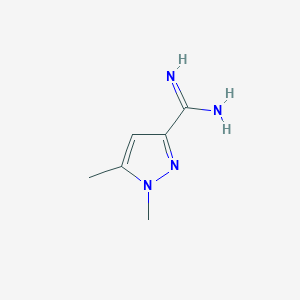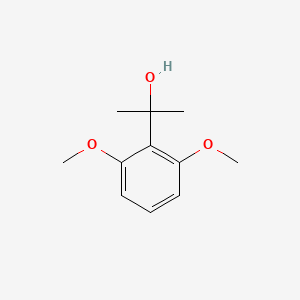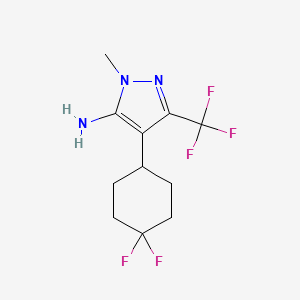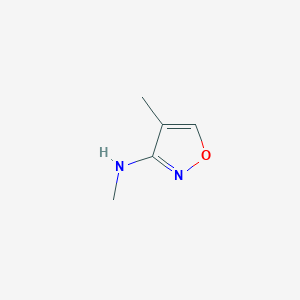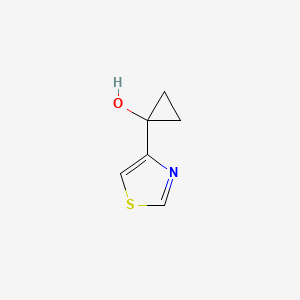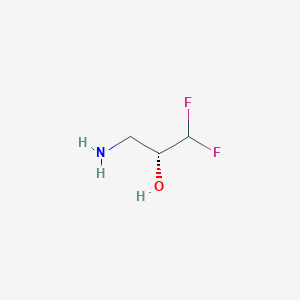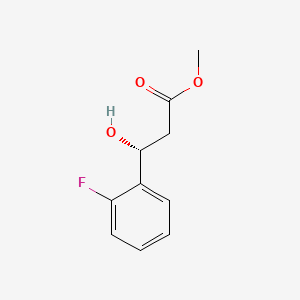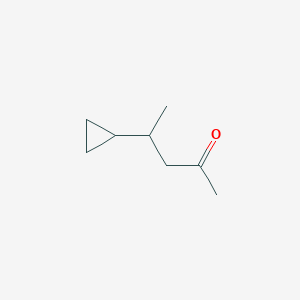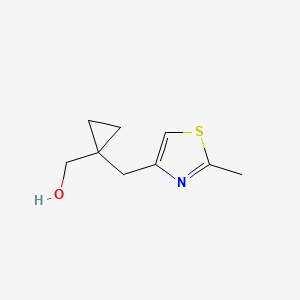
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further linked to a 2-methylthiazolyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2-methylthiazole under specific reaction conditions. The synthetic route may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often involve bulk manufacturing processes that ensure high purity and consistency of the final product .
化学反应分析
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol can be compared with other similar compounds, such as:
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)ethanol: This compound has an additional ethyl group, which may alter its chemical properties and reactivity.
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)amine: The presence of an amine group instead of a hydroxyl group can significantly change its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
属性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC 名称 |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H13NOS/c1-7-10-8(5-12-7)4-9(6-11)2-3-9/h5,11H,2-4,6H2,1H3 |
InChI 键 |
YIFMWDLUJQYRME-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)CC2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B15319779.png)
